molecular formula C13H20N6 B12346992 1H-Pyrazolo[3,4-d]pyrimidine, 4-hydrazinyl-1-[(4-methylphenyl)methyl]-

1H-Pyrazolo[3,4-d]pyrimidine, 4-hydrazinyl-1-[(4-methylphenyl)methyl]-

Cat. No.: B12346992
M. Wt: 260.34 g/mol
InChI Key: DDZGIHCBVLSAJA-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-d]pyrimidine, 4-hydrazinyl-1-[(4-methylphenyl)methyl]- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential biological activities, including its role as an inhibitor in various biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazolo[3,4-d]pyrimidine derivatives typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with pyrazole intermediates, followed by cyclization to form the pyrazolo[3,4-d]pyrimidine core. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and purification systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazolo[3,4-d]pyrimidine, 4-hydrazinyl-1-[(4-methylphenyl)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups such as alkyl or aryl groups .

Scientific Research Applications

1H-Pyrazolo[3,4-d]pyrimidine, 4-hydrazinyl-1-[(4-methylphenyl)methyl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[3,4-d]pyrimidine, 4-hydrazinyl-1-[(4-methylphenyl)methyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. This compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved often include those related to cell proliferation, apoptosis, and signal transduction .

Properties

Molecular Formula

C13H20N6

Molecular Weight

260.34 g/mol

IUPAC Name

[1-[(4-methylphenyl)methyl]-2,3,3a,6,7,7a-hexahydropyrazolo[3,4-d]pyrimidin-4-yl]hydrazine

InChI

InChI=1S/C13H20N6/c1-9-2-4-10(5-3-9)7-19-13-11(6-17-19)12(18-14)15-8-16-13/h2-5,11,13,16-17H,6-8,14H2,1H3,(H,15,18)

InChI Key

DDZGIHCBVLSAJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3C(CN2)C(=NCN3)NN

Origin of Product

United States

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